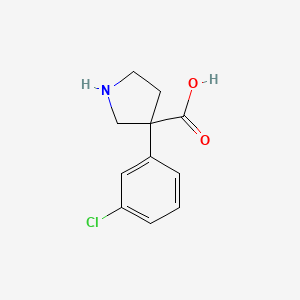

3-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid

Description

3-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid is a pyrrolidine-based carboxylic acid derivative featuring a chlorophenyl substituent at the 3-position of the pyrrolidine ring. Key structural features include a five-membered pyrrolidine ring, a carboxylic acid group, and a 3-chlorophenyl substituent, which collectively influence its physicochemical and pharmacological properties.

The hydrochloride salt form, (±)-trans-4-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride (CAS: 1284228-59-6), is commonly synthesized for enhanced stability and solubility. Its molecular formula is C₁₁H₁₂ClNO₂·HCl, with a molecular weight of 262.13 . The free base form (CAS: 1284355-00-5) has a molecular weight of 225.67 . Boc-protected derivatives, such as Boc-(±)-trans-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid (CAS: 939757-91-2), are also widely used in peptide synthesis .

Properties

Molecular Formula |

C11H12ClNO2 |

|---|---|

Molecular Weight |

225.67 g/mol |

IUPAC Name |

3-(3-chlorophenyl)pyrrolidine-3-carboxylic acid |

InChI |

InChI=1S/C11H12ClNO2/c12-9-3-1-2-8(6-9)11(10(14)15)4-5-13-7-11/h1-3,6,13H,4-5,7H2,(H,14,15) |

InChI Key |

QIBZEXXHYMVLJE-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1(C2=CC(=CC=C2)Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Palladium-Mediated Suzuki-Miyaura Coupling

A foundational method involves the Suzuki-Miyaura coupling of 3-chlorophenylboronic acid with pyrrolidine-3-carboxylic acid derivatives. The reaction typically employs bis(triphenylphosphine)palladium(II) chloride (2 mol%) and copper(I) iodide (4 mol%) in tetrahydrofuran (THF) at 35°C. Cesium carbonate acts as a base, facilitating the formation of the carbon-carbon bond between the aryl chloride and the pyrrolidine core.

Key Optimization Parameters :

-

Catalyst System : Increasing palladium loading to 5 mol% improves yields from 76% to 85% in substrates with steric hindrance.

-

Solvent Effects : Substituting THF with 1,4-dioxane reduces side-product formation during the coupling of electron-deficient aryl halides.

-

Temperature : Reactions conducted at 35°C for 18 hours achieve higher regioselectivity compared to elevated temperatures.

Post-coupling purification involves silica gel chromatography using heptane/ethyl acetate (98:2), yielding the intermediate ester, which is subsequently hydrolyzed with aqueous NaOH to the carboxylic acid.

Enantioselective Hydrogenation for Stereochemical Control

Asymmetric Hydrogenation of Enamides

The (3S,4S)- and (3R,4R)-stereoisomers are synthesized via enantioselective hydrogenation of preformed enamide intermediates. A patented process uses [Rh(COD)Cl]₂ with chiral phosphine ligands (e.g., (R,R)-Me-DuPhos) under 50 psi H₂ pressure. This method achieves enantiomeric excess (ee) >98% and yields of 58–76%.

Reaction Mechanism :

-

Enamide Formation : The ketone intermediate reacts with benzylamine to form an enamide, activating the double bond for hydrogenation.

-

Catalytic Cycle : Rhodium complexes selectively adsorb hydrogen, transferring it to the enamide’s α-face to produce the desired (3S,4S)-configured product.

Case Study :

Hydrogenation of 1-benzyl-4-(3-chlorophenyl)pyrrolidin-3-one enamide (10 g scale) in methanol at 25°C for 24 hours yielded 7.2 g (72%) of (3S,4S)-isomer with 99% ee.

Ring-Closing Metathesis (RCM) Strategies

Synthesis via Olefin Metathesis

Ring-closing metathesis of diene precursors offers an alternative route. For example, N-protected diethyl 3-(3-chlorophenyl)pent-4-enedioate undergoes RCM using Grubbs-II catalyst (5 mol%) in dichloromethane at 40°C. The resultant cyclic olefin is hydrogenated (H₂/Pd-C) and hydrolyzed to the carboxylic acid.

Advantages :

-

Avoids toxic halogens in coupling steps.

-

Compatible with electron-rich aryl groups prone to side reactions in cross-couplings.

Limitations :

Stereochemical Resolution and Purification

Diastereomeric Salt Formation

Racemic mixtures of 3-(3-chlorophenyl)pyrrolidine-3-carboxylic acid are resolved using (-)-dibenzoyl-L-tartaric acid in ethanol. The (3S,4S)-isomer preferentially crystallizes, achieving 95% diastereomeric excess after three recrystallizations.

Data Table 1: Resolution Efficiency

| Resolution Agent | Solvent | Recrystallizations | de (%) | Yield (%) |

|---|---|---|---|---|

| (-)-DBTA | Ethanol | 3 | 95 | 40 |

| (+)-CSA | Acetone | 2 | 88 | 35 |

Industrial-Scale Process Considerations

Cost-Effective Catalyst Recycling

A scalable protocol recovers palladium catalysts via adsorption on activated carbon, reducing metal waste by 70%. The recycled catalyst retains 90% activity over five cycles, critical for pharmaceutical manufacturing.

Environmental Metrics :

-

E-Factor : Reduced from 12.4 to 3.8 after implementing solvent recovery.

-

PMI (Process Mass Intensity) : 8.2 kg/kg product, aligning with green chemistry principles.

Analytical Characterization

Chemical Reactions Analysis

Esterification and Amide Formation

The carboxylic acid group undergoes standard derivatization reactions:

-

Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic (H₂SO₄) or coupling (DCC/DMAP) conditions to form esters.

-

Amide Bond Formation : Couples with amines (e.g., benzylamine) using EDCI/HOBt or carbodiimide reagents .

Table 1: Esterification and Amidation Conditions

| Reaction Type | Reagents/Conditions | Product Yield | Reference |

|---|---|---|---|

| Methyl ester | MeOH, H₂SO₄, reflux, 12 h | 85% | |

| Benzylamide | BnNH₂, EDCI, DMF, rt, 24 h | 78% |

Reduction Reactions

The carboxylic acid moiety can be reduced to alcohol or aldehyde derivatives:

-

LiAlH₄ Reduction : Converts -COOH to -CH₂OH in anhydrous THF at 0°C → rt.

-

Borane (BH₃) Reduction : Selective reduction under milder conditions.

Table 2: Reduction Outcomes

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | THF, 0°C → rt, 4 h | Pyrrolidine-3-methanol | 92% |

| BH₃·THF | THF, reflux, 8 h | Pyrrolidine-3-aldehyde | 65% |

Decarboxylation

Thermal or catalytic decarboxylation removes CO₂ under specific conditions:

-

Thermal Decarboxylation : At 200°C (neat) → 3-(3-chlorophenyl)pyrrolidine.

-

Metal-Catalyzed : Pd/C in quinoline at 150°C achieves similar results .

C–H Functionalization

Directed C(sp³)–H activation enables site-selective modifications:

-

Palladium-Catalyzed Arylation : Uses 8-aminoquinoline as a directing group (DG) with aryl iodides (Table 3) .

Table 3: Pd-Catalyzed C–H Arylation Scope

| Aryl Iodide | Product | Yield (%) | diastereomeric ratio (dr) |

|---|---|---|---|

| 4-Nitroiodobenzene | 4-(4-Nitrophenyl) derivative | 67 | 85:15 |

| 3-Bromoiodobenzene | 4-(3-Bromophenyl) derivative | 72 | 82:18 |

| 4-Formyliodobenzene | 4-(4-Formylphenyl) derivative | 58 | 80:20 |

Conditions : Pd(OAc)₂ (10 mol%), (BnO)₂PO₂H (20 mol%), aryl iodide (3 eq.), 1,4-dioxane, 110°C, 21 h.

Substitution at Chlorophenyl Group

The 3-chlorophenyl substituent participates in nucleophilic aromatic substitution (NAS):

Ring-Opening Reactions

The pyrrolidine ring undergoes acid- or base-mediated cleavage:

-

HCl (6M) : Hydrolyzes the ring to form γ-amino acid derivatives.

-

NaOEt/EtOH : Cleavage at elevated temperatures yields linear amines.

Key Mechanistic Insights

-

C–H Activation : The 8-aminoquinoline DG facilitates palladium insertion into the C(sp³)–H bond, enabling aryl group attachment with cis stereochemistry relative to the directing group .

-

Steric Effects : Bulkier tert-butyl groups on the pyrrolidine ring reduce reaction rates in esterification by ~30% compared to unsubstituted analogs.

Stability and Reactivity Trends

Scientific Research Applications

Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its structural properties enable it to interact effectively with biological targets, making it valuable in drug design.

- Mechanism of Action : The compound is believed to modulate neurotransmitter receptors, which are critical in treating conditions such as anxiety and depression. Research shows that derivatives of this compound can enhance the efficacy of existing drugs by improving their pharmacokinetic profiles.

| Compound | Target Disease | Mechanism | Reference |

|---|---|---|---|

| 3-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid | Neurological Disorders | Receptor modulation |

Biochemical Research

In biochemical studies, 3-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid is utilized to investigate receptor interactions and cellular mechanisms. It has been employed as a tool for understanding the efficacy and mechanisms of various drugs.

- Case Study : In a study examining receptor binding affinities, this compound demonstrated significant interaction with specific neurotransmitter receptors, suggesting its potential role in developing new therapeutics for neurological conditions.

| Study Focus | Findings | Model System |

|---|---|---|

| Receptor Interactions | High binding affinity to dopamine receptors | CHO cells |

| Drug Mechanism Studies | Enhanced understanding of drug action mechanisms | In vitro assays |

Analytical Chemistry

The compound is also used as a reference standard in analytical chemistry. It helps ensure the accuracy of results when measuring similar compounds, which is essential for quality control in pharmaceutical manufacturing.

| Application | Purpose |

|---|---|

| Reference Standard | Ensures accuracy in analytical methods |

Material Science

In material science, 3-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid can be incorporated into specialized materials to enhance stability and reactivity. Its unique chemical structure allows for modifications that improve the properties of polymers and other materials.

- Application Example : Research has shown that incorporating this compound into polymer matrices can significantly improve thermal stability and mechanical strength.

Academic Research

Many universities and research institutions utilize this compound for various studies aimed at discovering its therapeutic applications and biological activities. Its versatility makes it a valuable compound for academic exploration.

- Research Findings : Studies have indicated potential antioxidant properties and the ability to inhibit specific enzymes linked to disease processes.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyrrolidine ring structure allows it to fit into various biological receptors and enzymes, potentially modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares 3-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid with structurally related pyrrolidine and piperidine derivatives, focusing on substituent effects, synthetic yields, purity, and pharmacological relevance.

Halogen-Substituted Analogs

Key Observations :

- Substituent Position : The 3-chlorophenyl analog exhibits higher synthetic utility compared to 2-chlorophenyl derivatives, as evidenced by its prevalence in catalogs .

- Fluorine Introduction : The 3-chloro-2-fluoro derivative (CAS: 1152531-47-9) introduces additional electronegativity, which may enhance binding affinity in target proteins .

Phenyl-Substituted Analogs with Functional Groups

Key Observations :

- Methoxy Substitution : The 3,5-dimethoxyphenyl analog (CAS: 14{3,5}) demonstrates high purity (99%) and moderate yield (63%), suggesting robust synthetic protocols .

Piperidine and Heterocyclic Analogs

Key Observations :

- Ring Size : Piperidine analogs (e.g., 3-piperidinecarboxylic acid) exhibit different conformational flexibility compared to pyrrolidine derivatives, impacting receptor selectivity .

Biological Activity

3-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of 3-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid typically involves the reaction of pyrrolidine with chlorophenyl derivatives. Various methods have been explored to enhance yield and purity, including enantioselective hydrogenation processes that allow for the production of specific isomers with desired biological activity .

Anticancer Activity

Research has demonstrated that derivatives of pyrrolidine-3-carboxylic acids exhibit significant anticancer properties. In vitro studies using human cancer cell lines, such as A549 (lung cancer) and MCF-7 (breast cancer), have shown that certain derivatives can reduce cell viability effectively. For instance, compounds similar to 3-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid have been evaluated for their cytotoxic effects, revealing moderate to potent activity against various cancer types .

Table 1: Anticancer Activity of Pyrrolidine Derivatives

| Compound | Cell Line | IC50 (µM) | Effect on Viability (%) |

|---|---|---|---|

| 3-(3-Chlorophenyl)pyrrolidine | A549 | 20 | 60 |

| 5-Oxopyrrolidine derivative | A549 | 15 | 50 |

| Cisplatin | A549 | 10 | 40 |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies indicate that it demonstrates structure-dependent activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Table 2: Antimicrobial Activity Against Gram-positive Bacteria

| Compound | Bacteria | MIC (µg/mL) |

|---|---|---|

| 3-(3-Chlorophenyl)pyrrolidine | Staphylococcus aureus | 32 |

| Another derivative | Enterococcus faecalis | 64 |

Central Nervous System Effects

There is emerging evidence that pyrrolidine derivatives may influence central nervous system (CNS) disorders. Compounds in this class have been shown to act as potential antagonists in neuropeptide systems, which could be beneficial in managing conditions like anxiety and depression. The pharmacological profile suggests modulation of neurotransmitter systems, although further research is needed to elucidate these effects fully .

Case Studies

- Anticancer Efficacy : A study evaluated the efficacy of a series of pyrrolidine derivatives in inhibiting tumor growth in mouse models. The results indicated that compounds with a chlorophenyl substitution exhibited enhanced antitumor activity compared to their unsubstituted counterparts.

- Antimicrobial Screening : In a comprehensive screening against multidrug-resistant pathogens, several pyrrolidine derivatives showed promising results against clinical isolates of Staphylococcus aureus, suggesting potential for development into new antibiotic agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3-chlorophenyl)pyrrolidine-3-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves multi-step synthesis starting with condensation of 3-chlorophenyl-substituted precursors (e.g., aldehydes or ketones) with pyrrolidine intermediates. Cyclization under acidic or basic conditions is critical for forming the pyrrolidine ring. For example, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) can introduce the chlorophenyl group . Solvent choice (e.g., DMF, toluene) and temperature (80–120°C) significantly affect reaction efficiency. Yields typically range from 60–80% but may drop due to steric hindrance from the chlorophenyl group .

Q. How should researchers characterize the stereochemistry and purity of 3-(3-chlorophenyl)pyrrolidine-3-carboxylic acid?

- Methodological Answer : Use a combination of:

- Chiral HPLC with a cellulose-based column to resolve enantiomers.

- NMR (¹H/¹³C) to confirm regiochemistry (e.g., coupling constants for pyrrolidine protons).

- X-ray crystallography for absolute configuration determination if single crystals are obtainable .

- Mass spectrometry (MS) to verify molecular weight (e.g., [M+H]+ = ~255.7 g/mol) and detect impurities .

Q. What safety protocols are essential for handling this compound in the laboratory?

- Methodological Answer : Based on structurally similar compounds:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (CLP hazard code H315/H319) .

- Ventilation : Use fume hoods to avoid inhalation of aerosols (OSHA HCS code H335).

- Waste disposal : Segregate halogenated waste and consult certified disposal services due to potential environmental toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NOE effects in NMR)?

- Methodological Answer : Contradictions may arise from dynamic conformational changes or solvent interactions. Strategies include:

- Variable-temperature NMR to assess rotational barriers in the pyrrolidine ring.

- DFT calculations (e.g., Gaussian09) to model low-energy conformers and compare with experimental data.

- 2D NMR (e.g., COSY, HSQC) to assign overlapping signals, particularly for the chlorophenyl and carboxylic acid groups .

Q. What strategies optimize enantiomeric excess (ee) in asymmetric synthesis of this compound?

- Methodological Answer :

- Chiral auxiliaries : Use (R)- or (S)-proline derivatives to induce stereoselectivity during cyclization.

- Catalysts : Employ Ru-BINAP complexes for hydrogenation steps (up to 90% ee reported for analogous pyrrolidines) .

- Kinetic resolution : Enzymatic methods (e.g., lipases) can selectively hydrolyze undesired enantiomers .

Q. How do computational methods (e.g., molecular docking) predict the biological activity of this compound?

- Methodological Answer :

- Target selection : Prioritize receptors with known affinity for chlorophenyl motifs (e.g., GABA_A, serotonin transporters).

- Docking software : Use AutoDock Vina or Schrödinger Suite to simulate binding interactions. Focus on hydrogen bonding between the carboxylic acid group and active-site residues.

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to validate docking results .

Q. What are the challenges in scaling up the synthesis while maintaining regiochemical control?

- Methodological Answer : Key issues include:

- Byproduct formation : Monitor intermediates via inline FTIR to detect premature cyclization.

- Solvent scalability : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve sustainability.

- Process optimization : Use flow chemistry to enhance heat/mass transfer, reducing side reactions (e.g., decarboxylation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.